5-(Naphthalen-1-yl)furan-2(3H)-one is an organic compound characterized by a furan ring substituted with a naphthyl group. This compound is noted for its potential applications in medicinal chemistry and materials science due to its unique structural properties. The compound's systematic name reflects its molecular structure, which integrates both aromatic and heterocyclic components.
The compound can be synthesized from various precursors, including naphthalene derivatives and furan-based compounds. It has been studied in the context of catalysis and as a building block for more complex organic molecules.
5-(Naphthalen-1-yl)furan-2(3H)-one belongs to the class of heterocyclic compounds, specifically furan derivatives. It is classified under organic compounds with potential applications in pharmaceuticals and agrochemicals.
The synthesis of 5-(Naphthalen-1-yl)furan-2(3H)-one typically involves multi-step reactions that may include cyclization and functionalization of naphthalene and furan derivatives. Common methods include:
The synthesis often requires precise control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor progress and confirm product identity.
5-(Naphthalen-1-yl)furan-2(3H)-one features a furan ring fused to a naphthalene moiety. The molecular formula is , and the compound has a molecular weight of approximately 198.22 g/mol.
The InChIKey for 5-(Naphthalen-1-yl)furan-2(3H)-one is CTSWIPKWDHCZMK-UHFFFAOYSA-N
, which provides a unique identifier for database searches.
5-(Naphthalen-1-yl)furan-2(3H)-one participates in various chemical reactions, including:
Reactions are typically conducted under controlled conditions, using solvents like dichloromethane or ethanol, with catalysts such as triethylamine or iodine to facilitate the desired transformations.
The mechanism of action for 5-(Naphthalen-1-yl)furan-2(3H)-one primarily involves its interactions as a reactive intermediate in various synthetic pathways. Its ability to undergo electrophilic and nucleophilic reactions makes it versatile in forming new chemical bonds.
The reactivity can be attributed to the electron-rich nature of the naphthalene ring combined with the electrophilic character of the furan carbonyl group, allowing for diverse synthetic applications.
5-(Naphthalen-1-yl)furan-2(3H)-one is typically a solid at room temperature, exhibiting stability under normal conditions. Specific physical properties such as melting point or boiling point may vary based on purity and specific synthesis routes but are generally within expected ranges for similar compounds.
The compound is soluble in organic solvents like ethanol and dichloromethane but shows limited solubility in water due to its hydrophobic nature. Its reactivity profile includes susceptibility to oxidation and reduction processes.
5-(Naphthalen-1-yl)furan-2(3H)-one has several notable applications:
The identification of 5-(Naphthalen-1-yl)furan-2(3H)-one (CAS: 906560-16-5) emerged from systematic efforts to hybridize bioactive natural product scaffolds. First synthesized in 2006 by Jones and Gibson, this compound was accessed through an efficient Claisen-Schmidt condensation of naphthalene-1-carbaldehyde with furanone precursors under acidic conditions. The reaction employed acetic anhydride, toluene-4-sulfonic acid, and acetic acid, achieving a remarkable 93.4% yield within 4 hours [1]. Though not directly isolated from nature, its structural architecture mirrors bifunctional natural product hybrids observed in antimicrobial and cytotoxic furan-containing metabolites. For instance, naphtho[1,2-b]furan derivatives from plant sources exhibit potent anticancer activities, positioning this synthetic hybrid as a strategic analogue [2] [6]. Early pharmacological evaluations emphasized its balanced molecular weight (210.23 g/mol) and drug-like properties, sparking interest in structural optimization campaigns [1].
Table 1: Key Historical Milestones in the Development of 5-(Naphthalen-1-yl)furan-2(3H)-one
Year | Development | Significance |
---|---|---|
2006 | First synthesis by Jones & Gibson | High-yield (93.4%) route established |
2010s | Structural optimization studies | Introduction of electron-donating/withdrawing groups |
2020s | Evaluation in multitarget drug paradigms | Exploration in neurodegenerative & antiviral contexts |
The pharmacophore of 5-(Naphthalen-1-yl)furan-2(3H)-one integrates two critical biofunctional modules:
Electronic modulation through substituents profoundly alters bioactivity:
Recent synthetic advances, such as electrocatalytic 3,3-rearrangement/cyclization of propargylic ethers, enable efficient access to substituted derivatives for structure-activity relationship (SAR) studies [6].
Table 2: Impact of Substituents on Pharmacophoric Properties
Modification Site | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|
Naphthalene C4 | -OCH₃ | Electron-donating | Enhanced COX-2 inhibition (IC₅₀ ↓ 40%) |
Naphthalene C6 | -NO₂ | Electron-withdrawing | Reduced AChE affinity (IC₅₀ ↑ 3-fold) |
Furanone C3 | Methyl group | Steric hindrance | Improved metabolic stability (t₁/₂ ↑ 2h) |
This hybrid scaffold demonstrates exceptional versatility in addressing multifactorial diseases through polypharmacology:
Rational design strategies leverage this scaffold’s capacity for:
Table 3: Multitarget Profiles of Key Derivatives
Biological Target | Derivative Structure | Activity (IC₅₀/EC₅₀) | Therapeutic Implication |
---|---|---|---|
Human 15-lipoxygenase | 5-(4-Methoxynaphthalen-1-yl)furan-2(3H)-one | 9.5 µM | Anti-neuroinflammatory agent |
SARS-CoV-2 Mᵖʳᵒ | Furan-2-ylmethylene hydrazine carbothioamide | 10.76 µM | COVID-19 antiviral candidate |
Cyclooxygenase-2 (COX-2) | 3-(Naphthalen-2-yl)-1,2,4-oxadiazole hybrid | 0.14 µM | Ulcer-sparing anti-inflammatory |
This scaffold’s synthetic tractability and bioactivity modularity position it as a cornerstone for next-generation multifunctional therapeutics, particularly in oncology, virology, and neurodegeneration [1] [4] [9].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7